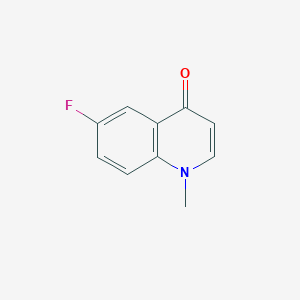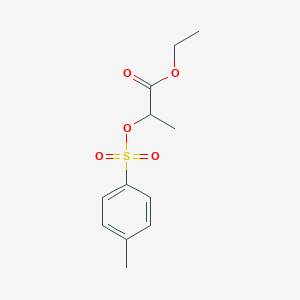
(S)-Ethyl 2-(tosyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(tosyloxy)propanoate typically involves the esterification of 2-(Toluene-4-sulfonyloxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted propionic acid derivatives.
Hydrolysis: 2-(Toluene-4-sulfonyloxy)propionic acid and ethanol.
Reduction: 2-(Toluene-4-sulfonyloxy)propanol.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-(tosyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Toluene-4-sulfonyloxy)propionic acid methyl ester
- (Toluene-4-sulfonyloxy)-acetic acid ethyl ester
- 2-(Toluene-4-sulfonyloxy)butanoic acid ethyl ester
Uniqueness
(S)-Ethyl 2-(tosyloxy)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research .
Eigenschaften
Molekularformel |
C12H16O5S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
ethyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
SNLMUZGICZJWKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


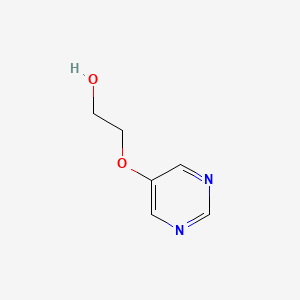
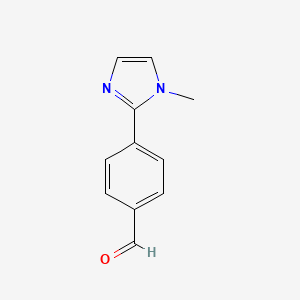
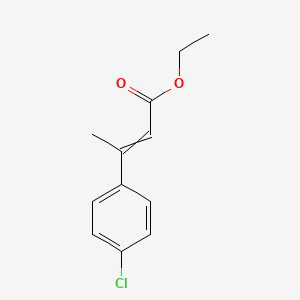
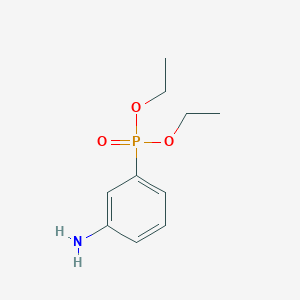
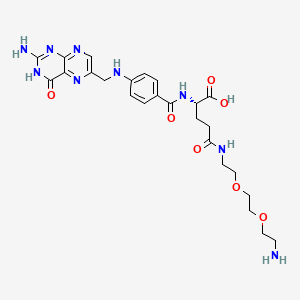
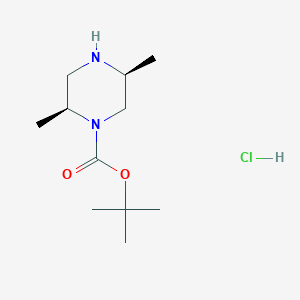
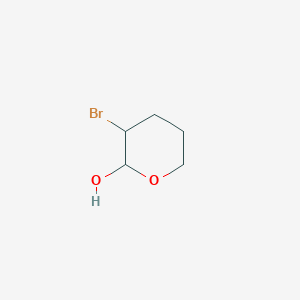
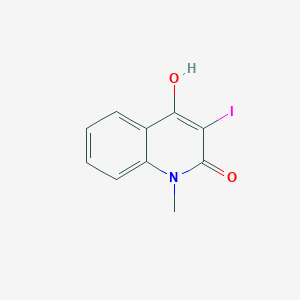
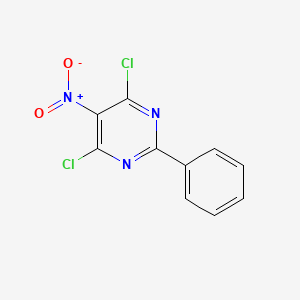
![6-Bromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B8777914.png)
![Methyl [(3,4-dimethoxyphenyl)sulfonyl]acetate](/img/structure/B8777926.png)
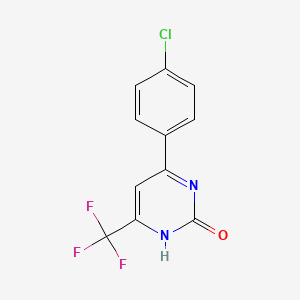
![2-Hydroxy-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B8777948.png)
